4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
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Overview
Description
4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloropyridine-2-carboxylic acid with isopropylamine followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another compound with a similar fused ring system but different substituents.
4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine: A closely related compound with slight structural variations
Uniqueness
4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-3H-pyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6(2)13-5-8-7(10(13)14)3-4-12-9(8)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
IECLJGRNZBSQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=CN=C2Cl |
Origin of Product |
United States |
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